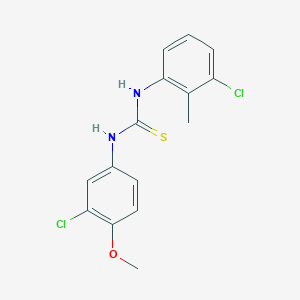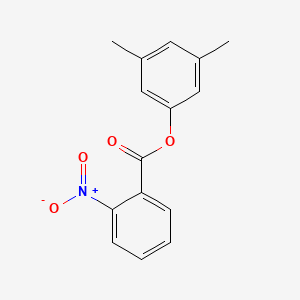
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide, also known as SB-216763, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways. By inhibiting GSK-3, N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide can modulate the activity of various downstream targets, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. It has also been found to enhance cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide is its specificity for GSK-3, which allows for targeted modulation of specific signaling pathways. However, its use in lab experiments may be limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the research on N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies may explore its potential use in combination with other drugs for the treatment of cancer and diabetes. Finally, research may focus on the development of more soluble and less toxic derivatives of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide for use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide involves the reaction of 1H-indole-3-carboxamide with morpholine and sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under controlled conditions. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(4-morpholinylsulfonyl)-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of cancer research, it has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-morpholin-4-ylsulfonyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-13(11-9-14-12-4-2-1-3-10(11)12)15-21(18,19)16-5-7-20-8-6-16/h1-4,9,14H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUQRKSTRBDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-ylsulfonyl)-1H-indole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)
![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)
![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)